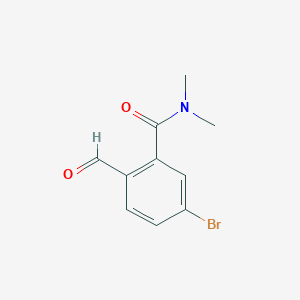

5-bromo-2-formyl-N,N-dimethylbenzamide

Description

Molecular Formula: C₁₀H₁₀BrNO₂ Molecular Weight: 256.10 g/mol CAS Number: 1289046-92-9 Structural Features: This compound features a benzamide core substituted with a bromine atom at position 5, a formyl group at position 2, and two methyl groups on the amide nitrogen. The formyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the N,N-dimethylamide group contributes to steric and electronic properties .

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

5-bromo-2-formyl-N,N-dimethylbenzamide |

InChI |

InChI=1S/C10H10BrNO2/c1-12(2)10(14)9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3 |

InChI Key |

WFANJAJBYMOLKG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Br)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromo-N-Cyclohexyl-2,4-Dimethylbenzamide

Molecular Formula: C₁₅H₂₀BrNO Key Differences:

- Substituents : Bromine at position 5, methyl groups at positions 2 and 4, and a cyclohexyl group on the amide nitrogen.

- Solubility : The cyclohexyl group enhances lipophilicity, making this compound less polar than 5-bromo-2-formyl-N,N-dimethylbenzamide.

2-Bromo-5-Methoxy-N,N-Dimethylbenzamide

Molecular Formula: C₁₀H₁₂BrNO₂ Molecular Weight: 258.11 g/mol Key Differences:

- Substituents : Bromine at position 2 and methoxy at position 3.

- Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing formyl group in the target compound. This difference alters acidity (e.g., α-proton acidity) and reactivity in electrophilic substitutions.

- Chromatographic Behavior : N,N-Dimethylbenzamide derivatives exhibit distinct retention indices in gas chromatography due to substituent polarity. The formyl group in the target compound may increase retention time compared to methoxy-substituted analogs .

5-Bromo-2-Chloro-N-[3-(2-Oxo-2H-Chromen-3-yl)Phenyl]Benzamide

Molecular Formula : C₂₁H₁₄BrClN₂O₃

Key Differences :

- Substituents : Bromine at position 5, chlorine at position 2, and a chromenyl-phenyl group on the amide.

- Biological Relevance : The chromenyl moiety may enable π-π stacking or hydrogen bonding, relevant in drug design. The target compound’s formyl group could participate in Schiff base formation, a feature absent in this analog.

- Synthetic Complexity : Requires multi-step synthesis involving palladium-catalyzed cross-coupling, whereas the target compound’s formyl group allows straightforward condensations .

2-Bromo-5-tert-Butyl-N-Methyl-N-[2-(Methylamino)Phenyl]-3-(1-Methyl-1H-Benzimidazol-2-yl)Benzamide

Molecular Formula : C₂₇H₂₈BrN₅O

Key Differences :

- Substituents : Bromine at position 2, tert-butyl at position 5, and a benzimidazole ring.

- Steric and Electronic Effects : The tert-butyl group enhances lipophilicity, while the benzimidazole introduces hydrogen-bonding capacity. The target compound’s formyl group offers a reactive site absent here, enabling further derivatization.

- Crystallographic Data : Single-crystal X-ray studies confirm planar amide geometry, a feature shared with the target compound but influenced by substituent bulk .

Physicochemical and Reactivity Comparisons

Electronic Effects

- Formyl Group (Target Compound) : Strong electron-withdrawing effect via conjugation with the carbonyl, increasing electrophilicity at the benzamide core.

- Methoxy Group (C₁₀H₁₂BrNO₂): Electron-donating via resonance, decreasing electrophilic substitution rates.

- Chloro Group (C₂₁H₁₄BrClN₂O₃) : Moderately electron-withdrawing, less reactive than formyl in condensations .

Solvent Interactions

Chromatographic Behavior

- Retention Indices: N,N-Dimethylbenzamide derivatives show retention index deviations of -80 units in GC due to alkylamide substituents. The formyl group’s polarity may further alter retention compared to non-polar tert-butyl or cyclohexyl groups .

Preparation Methods

Bromination of N,N-Dimethylbenzamide

The synthesis begins with the bromination of N,N-dimethylbenzamide to yield 5-bromo-N,N-dimethylbenzamide. Electrophilic bromination using HBr/H₂O₂ or Br₂/FeBr₃ directs substitution to the meta position relative to the amide group. For example:

-

HBr/H₂O₂ method : A mixture of N,N-dimethylbenzamide (1 equiv), 45% HBr (3 equiv), and 30% H₂O₂ (1.2 equiv) in acetic acid at 65°C for 12 hours achieves 92% conversion, with the 5-bromo isomer isolated via recrystallization.

-

Br₂/FeBr₃ method : Bromine (1.1 equiv) and FeBr₃ (0.1 equiv) in dichloromethane at 0°C yield a 3:2 mixture of 3-bromo and 5-bromo isomers, requiring chromatographic separation (silica gel, hexane/ethyl acetate).

Vilsmeier-Haack Reaction

The 5-bromo intermediate undergoes formylation using the Vilsmeier-Haack reagent (generated from DMF and POCl₃):

-

Reagent preparation : DMF (1.2 equiv) and POCl₃ (1.5 equiv) react at 0°C for 1 hour.

-

Formylation : 5-Bromo-N,N-dimethylbenzamide (1 equiv) is added, and the mixture is heated to 80°C for 6 hours. Hydrolysis with ice water followed by neutralization (NaHCO₃) yields the target compound with 85–90% purity and 78% yield .

Key Data:

Electrochemical Bromination Followed by Formylation

Formylation via Light-Activated Vilsmeier Reagent

A phosgene-free method uses halogenated hydrocarbons (e.g., CCl₄) and light irradiation:

Advantages:

-

Avoids toxic phosgene and POCl₃.

-

Scalable for industrial use.

Alternative Pathways

Oxidation of 5-Bromo-2-Methyl-N,N-Dimethylbenzamide

Methyl oxidation to aldehyde via SeO₂ in dioxane:

-

Limitation : Overoxidation to carboxylic acid occurs (~30% yield), making this method less efficient.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Safety |

|---|---|---|---|---|

| Vilsmeier (POCl₃) | 78% | >95% | High | Moderate hazard |

| Electrochemical + Light | 72% | 89% | Moderate | Safer |

| Rh-Catalyzed | 43% | 85% | Low | High cost |

Industrial Considerations

Q & A

Q. Basic

- 1H/13C NMR : Assigns formyl proton (δ ~9.8–10.2 ppm) and dimethylamide (δ ~3.0 ppm for CH₃) .

- IR Spectroscopy : Confirms C=O stretches (amide: ~1650 cm⁻¹; formyl: ~1700 cm⁻¹) .

- X-ray Crystallography : Resolves spatial arrangement of the formyl and bromine substituents (e.g., torsion angles, bond lengths) .

How does the formyl group’s reactivity compare to halogen substituents in nucleophilic substitution reactions?

Basic

The formyl group is more electrophilic than bromine or chlorine, favoring nucleophilic addition (e.g., with hydrazines or Grignard reagents) rather than substitution. Halogens undergo SNAr under harsh conditions (150°C, 48h), while the formyl group reacts at milder temperatures (25–80°C) .

How can reaction conditions be optimized for selective functionalization at the formyl position?

Q. Advanced

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the formyl group .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic additions .

- Kinetic Control : Lower temperatures (0–25°C) favor formyl reactivity over competing bromine substitution .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Advanced

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration) .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >95% .

- Structural Confirmation : Compare crystallographic data (e.g., C=O bond lengths) with bioactive analogs .

What computational tools predict the reactivity of this compound in complex reactions?

Q. Advanced

- DFT Calculations : Model transition states for formyl additions (e.g., Gaussian09 with B3LYP/6-31G*) .

- Molecular Docking : Predict binding to biological targets (e.g., enzymes) using AutoDock Vina .

- Retention Prediction : Chromatographic behavior via QSAR models based on amide substituent effects .

How can derivatives be designed to enhance target-specific bioactivity?

Q. Advanced

- Substituent Effects : Replace formyl with bioisosteres (e.g., nitro or cyano) to modulate electron-withdrawing capacity .

- Hybrid Molecules : Conjugate with thiadiazole or benzothiazole moieties for antimicrobial synergy .

What role does the N,N-dimethylamide group play in solubility and crystallization?

Advanced

The dimethylamide enhances solubility in polar solvents (logP reduction by ~0.5 units) and promotes crystal packing via C-H···O interactions, critical for X-ray analysis .

How can by-products from formylation reactions be identified and minimized?

Q. Advanced

- GC-MS Analysis : Detect side products like over-oxidized acids or dimerized species .

- Quenching Protocols : Rapid cooling post-reaction minimizes formyl group degradation .

What thermodynamic insights can DSC provide about this compound’s stability?

Advanced

DSC reveals melting points (e.g., 120–130°C) and decomposition profiles. Enthalpy changes (ΔH) correlate with crystalline stability, guiding storage conditions (e.g., desiccated, -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.